Product packaging for Bisacurone A(Cat. No.:CAS No. 127214-84-0)

Bisacurone A

Cat. No.: B12784180
CAS No.: 127214-84-0
M. Wt: 252.35 g/mol
InChI Key: QJOWFYQIUZMPRY-MYZSUADSSA-N
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Description

Overview and Significance within Natural Product Chemistry

Bisacurone (B1257353) is a bisabolane-type sesquiterpenoid, a class of organic compounds characterized by a specific fifteen-carbon skeleton. jst.go.jpnih.gov First isolated from Curcuma xanthorrhiza in 1989, it is a recognized constituent of turmeric, a plant renowned for its extensive use in traditional medicine and culinary applications. jst.go.jp Although it is considered a minor component compared to the well-studied curcuminoids, bisacurone's distinct chemical structure and bioactivity make it a compound of significant interest. jst.go.jpnih.gov

The significance of bisacurone in natural product chemistry is rooted in its potential biological effects, which have been explored primarily through in vitro and in vivo studies. Research has indicated that bisacurone possesses anti-inflammatory, antioxidant, and anti-metastatic properties. wikipedia.orgchemfaces.com Studies have demonstrated its ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), suggesting a role in modulating inflammatory processes. chemfaces.comresearchgate.net Furthermore, investigations have highlighted its potential to suppress hepatic lipid accumulation by inhibiting lipogenesis and promoting lipolysis. nih.gov Other research points to its hepatoprotective effects against ethanol-induced injury and its ability to reduce serum lipid levels. jst.go.jpnih.gov This array of activities positions bisacurone as a valuable lead compound for further investigation in medicinal chemistry and drug discovery.

Table 1: Chemical Properties of Bisacurone

Property Value
Molecular Formula C₁₅H₂₄O₃ wikipedia.org
Molar Mass 252.354 g·mol⁻¹ wikipedia.org
Class Sesquiterpenoid (Bisabolane-type) jst.go.jpnih.gov
Natural Source Curcuma longa (Turmeric) wikipedia.org
IUPAC Name (6S)-6-[(1R,4S,5S)-4,5-Dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one wikipedia.org
CAS Number 120681-81-4 wikipedia.org

Historical Context of Related Sesquiterpenoids

Bisacurone belongs to the vast and structurally diverse class of natural products known as sesquiterpenoids. These compounds, derived from three five-carbon isoprene (B109036) units, are widely distributed throughout nature, particularly in terrestrial plants, as well as in marine organisms and fungi. nih.govfrontiersin.org Historically, plants containing sesquiterpenoids have been cornerstones of traditional medicine systems worldwide for centuries, valued for their therapeutic properties. nih.govrsc.org

The study of sesquiterpenoids has led to the discovery of many compounds with profound biological and medicinal importance. researchgate.net Their structural complexity and varied bioactivities have made them attractive targets for chemical synthesis and pharmacological investigation. rsc.org Bisabolane-type sesquiterpenoids, the specific subclass to which bisacurone belongs, are monocyclic and are known to exhibit a wide range of effects, including antibacterial, cytotoxic, and anti-inflammatory activities. nih.govresearchgate.net The longstanding use of traditional medicines containing these compounds underscores their potential as a rich source for the development of new drugs. nih.gov

Table 2: Examples of Biologically Active Sesquiterpenoids

Compound Name Natural Source(s) Significance / Noted Biological Activity
Artemisinin Artemisia annua (Sweet Wormwood) Antimalarial drug, a cornerstone in the treatment of malaria.
Xanthorrhizol Curcuma xanthorrhiza Exhibits antibacterial and anti-inflammatory properties. mdpi.com
Farnesol Various essential oils Acyclic sesquiterpene alcohol with antimicrobial properties; used in perfumery.
(-)-Curcuhydroquinone Pseudopterogorgia rigida (Caribbean gorgonian) Shows antibacterial activity against Staphylococcus aureus. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B12784180 Bisacurone A CAS No. 127214-84-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127214-84-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(6S)-6-[(1R,4R,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one

InChI

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15+/m0/s1

InChI Key

QJOWFYQIUZMPRY-MYZSUADSSA-N

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@](C=C1)(C)O)O

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Bisacurone a

Botanical Sources and Distribution of Bisacurone (B1257353) A

Bisacurone A is primarily found in the rhizomes of Curcuma longa, commonly known as turmeric. vulcanchem.comwikipedia.org This perennial plant, belonging to the ginger family (Zingiberaceae), is widely cultivated in Southeast Asia. tandfonline.comnih.gov In addition to Curcuma longa, this compound has also been identified in other species of the Curcuma genus, including Curcuma xanthorrhiza and Curcuma soloensis. vulcanchem.comresearchgate.netbiointerfaceresearch.com The concentration of this compound can vary depending on the specific plant variety and its geographical origin. biointerfaceresearch.com For instance, studies have shown its presence in C. zanthorrhiza varieties grown in specific regions of Indonesia. biointerfaceresearch.com

Extraction Techniques from Curcuma longa and Other Relevant Species

The initial step in obtaining this compound involves its extraction from the plant matrix. Various techniques, ranging from traditional solvent-based methods to more advanced approaches, are utilized to maximize the yield of this compound.

Conventional solvent extraction is a common method for isolating this compound. google.com This process involves using solvents to dissolve the target compound from the plant material. The choice of solvent is critical and depends on the polarity and solubility of this compound.

Commonly used solvents include:

Aqueous solvents: Hot water extraction has been employed, which can yield extracts containing this compound. cambridge.orgnih.govjst.go.jp

Alcohol-based solvents: Ethanol (B145695) and methanol (B129727) are frequently used due to their effectiveness in extracting sesquiterpenoids. tandfonline.comgoogle.comgoogle.com A mixture of a hydrophilic organic solvent like ethanol or methanol with water is often utilized to enhance extraction efficiency. google.com

Polar organic solvents: Acetone is another solvent that has been successfully used for the extraction of this compound. researchgate.netgoogle.com

Hydrophobic organic solvents: Solvents like ethyl acetate (B1210297) and chloroform (B151607) have also been used in specific extraction protocols. google.comchemfaces.com

The process often involves soaking the powdered rhizomes in the chosen solvent, sometimes with agitation, followed by filtration to separate the liquid extract from the solid plant material. jst.go.jpgoogle.com The subsequent removal of the solvent yields a crude extract containing this compound.

Extraction MethodSolvent(s)Plant SourceKey Findings
Hot Water ExtractionWaterCurcuma longaYielded a water-soluble extract containing this compound. cambridge.orgnih.govjst.go.jp
Solvent ExtractionEthanol, MethanolCurcuma longaEffective for extracting this compound and other sesquiterpenoids. tandfonline.comgoogle.comgoogle.com
Soxhlet ExtractionAcetoneCurcuma soloensisSuccessfully isolated this compound from the rhizome. researchgate.net
Stepwise ExtractionHydrophilic & Hydrophobic SolventsCurcuma longaA sequential use of solvents with different polarities can refine the extract. google.com

To improve efficiency and yield, advanced extraction techniques are increasingly being adopted. jocpr.comdergipark.org.tr These methods often offer advantages such as reduced extraction time, lower solvent consumption, and higher purity of the target compound. jocpr.comnih.gov

Advanced methods applicable to the extraction of bioactive compounds like this compound include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. jocpr.comnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. jocpr.comnih.gov

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically carbon dioxide, as the solvent. google.commdpi.com SFE is known for its selectivity and the ability to produce solvent-free extracts. jocpr.commdpi.com

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction. dergipark.org.trmdpi.com

These advanced techniques offer significant improvements over conventional methods, leading to optimized yields of this compound. jocpr.com

Chromatographic Isolation and Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Preparative chromatography is employed to separate and purify larger quantities of a specific compound from a mixture. ijcpa.in

Common techniques include:

Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). jst.go.jp Different compounds move through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation. jst.go.jp

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for purifying compounds. jst.go.jpijcpa.in It utilizes a high-pressure pump to pass the solvent through a column packed with fine particles, leading to excellent separation. ijcpa.inphcog.com Different solvent systems, such as n-hexane/ethyl acetate or methanol/water, can be used as the mobile phase. jst.go.jp High-speed counter-current chromatography (HSCCC) is another preparative method that has been used to isolate sesquiterpenoids from Curcuma longa. researchgate.net

Once this compound has been isolated, its identity and purity must be confirmed using spectroscopic methods. These techniques provide detailed information about the molecular structure of the compound.

Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful techniques that provide information about the hydrogen and carbon atoms in the molecule, respectively. researchgate.netresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further elucidate the complete structure of this compound. researchgate.net

Mass Spectrometry (MS): MS determines the molecular weight and elemental composition of the compound. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the purified compound. researchgate.neta-z.lunih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule and can help in the initial characterization. nih.govnih.gov

Biological Activities and Molecular Mechanistic Elucidations of Bisacurone a

Modulation of Inflammatory Processes by Bisacurone (B1257353) A

Bisacurone A, a bioactive sesquiterpenoid derived from the medicinal plant Curcuma longa (turmeric), has demonstrated significant anti-inflammatory properties through its interaction with various molecular pathways. nih.govnih.gov Research indicates its potential to modulate inflammatory responses by affecting cytokine production, key signaling cascades, and the expression of molecules involved in cellular adhesion and enzymatic activity.

This compound has been shown to effectively suppress the production of key pro-inflammatory cytokines, which are central mediators of the inflammatory response. In studies involving murine macrophage-like cells (RAW264.7) stimulated with lipopolysaccharide (LPS), this compound inhibited the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Similarly, splenocytes isolated from high-fat diet-fed mice treated with this compound produced lower levels of IL-6 and TNF-α when stimulated with LPS and Pam3CSK4, a Toll-like receptor (TLR) 1/2 ligand. nih.govnih.gov Further research in a rat model of diabetic nephropathy corroborated these findings, showing that treatment with this compound attenuated the elevated levels of TNF-α, IL-1β, and IL-6 in kidney tissue. nih.gov This consistent downregulation of critical cytokines underscores a primary mechanism of this compound's anti-inflammatory action.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production

Cytokine Model System Stimulant Observed Effect
TNF-α Murine Macrophage Cell Line (RAW264.7) LPS Inhibition of production. nih.govnih.gov
Splenocytes from HFD-fed mice LPS, Pam3CSK4 Reduced production. nih.gov
Diabetic rats (kidney tissue) Diabetes-induced inflammation Attenuated high levels. nih.gov
IL-6 Murine Macrophage Cell Line (RAW264.7) LPS Inhibition of production. nih.govnih.gov
Splenocytes from HFD-fed mice LPS, Pam3CSK4 Reduced production. nih.gov
Diabetic rats (kidney tissue) Diabetes-induced inflammation Attenuated high levels. nih.gov

| IL-1β | Diabetic rats (kidney tissue) | Diabetes-induced inflammation | Attenuated high levels. nih.gov |

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and immunity. kegg.jp this compound exerts its anti-inflammatory effects in part by directly targeting components of this signaling cascade. nih.gov In LPS-stimulated RAW264.7 macrophage cells, Western blot analysis revealed that this compound inhibited the phosphorylation of IκB kinase α/β (IKKα/β). nih.govnih.gov This upstream inhibition prevents the subsequent phosphorylation and degradation of the inhibitory factor kappa B alpha (IκBα). nih.gov Consequently, the translocation of the NF-κB p65 subunit into the nucleus is blocked, as observed in studies with human umbilical vein endothelial cells (HUVECs) and macrophages. nih.govnih.gov By preventing the nuclear translocation of p65, this compound effectively halts the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov

Table 2: Regulation of NF-κB Signaling Pathway by this compound

Pathway Component Model System Stimulant Observed Effect
IKKα/β Murine Macrophage Cell Line (RAW264.7) LPS Inhibited phosphorylation. nih.govnih.gov
IκBα Human Umbilical Vein Endothelial Cells (HUVECs) TNF-α Blocked phosphorylation. nih.gov
NF-κB p65 Human Umbilical Vein Endothelial Cells (HUVECs) TNF-α Blocked translocation into the nucleus. nih.gov
Murine Macrophage Cell Line (RAW264.7) LPS Inhibited phosphorylation. nih.govnih.gov

Endothelial activation, a key event in inflammation, leads to the upregulation of cellular adhesion molecules that facilitate the recruitment of leukocytes to the site of injury. researchgate.netnih.gov this compound has been shown to interfere with this process. In studies using TNF-α-activated HUVECs, this compound dose-dependently inhibited the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govmdpi.com By down-regulating VCAM-1, this compound effectively decreased the adhesion of U937 monocytes and various human oral cancer cells to the endothelial layer. nih.govresearchgate.net This suggests that this compound can mitigate inflammatory conditions by inhibiting the critical step of inflammatory cell binding to the vascular endothelium. nih.gov

Antioxidant Mechanisms and Oxidative Stress Modulation by this compound

Alongside its anti-inflammatory effects, this compound possesses antioxidant properties, enabling it to counteract oxidative stress, a condition implicated in the pathology of numerous inflammatory diseases. nih.govnih.gov

This compound demonstrates a significant ability to mitigate oxidative stress by directly affecting reactive oxygen species (ROS) and enhancing the body's endogenous antioxidant defense systems. In TNF-α-stimulated HUVECs, this compound showed a significant suppressive effect on ROS generation. nih.govresearchgate.net In a rat model of diabetic nephropathy, a condition associated with severe oxidative stress, this compound treatment led to a decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. nih.gov Concurrently, it enhanced the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net While one study using a DPPH assay noted that the direct radical-scavenging capacity of this compound was low compared to other antioxidants like curcumin (B1669340), its ability to bolster the cellular antioxidant enzyme machinery and suppress ROS generation in cellular models points to a robust, multifaceted antioxidant mechanism. nih.gov

Table 3: Antioxidant and Oxidative Stress Modulation by this compound

Parameter Model System Observed Effect
ROS Generation Human Umbilical Vein Endothelial Cells (HUVECs) Significant suppression. nih.govresearchgate.net
Malondialdehyde (MDA) Diabetic rats (kidney tissue) Decreased levels. nih.gov
Superoxide Dismutase (SOD) Diabetic rats (kidney tissue) Enhanced levels/activity. nih.gov
Catalase (CAT) Diabetic rats (kidney tissue) Enhanced levels/activity. nih.gov

| Glutathione Peroxidase (GPx) | Diabetic rats (kidney tissue) | Enhanced levels/activity. nih.gov |

Upregulation of Endogenous Antioxidant Systems

This compound demonstrates significant antioxidant properties by augmenting the body's intrinsic defense mechanisms against oxidative stress. nih.govbisacurone.com Research indicates that treatment with this compound leads to a reduction in oxidative stress markers, such as malondialdehyde (MDA), while simultaneously boosting the levels of key antioxidant enzymes. nih.gov Specifically, it enhances the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov

The primary mechanism underlying this antioxidant effect is the activation of the renal Nrf2/Keap1 signaling pathway. nih.gov Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. frontiersin.orgnih.gov In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. frontiersin.orgfrontiersin.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, triggering the transcription of a suite of antioxidant and cytoprotective proteins. frontiersin.orgmdpi.com this compound treatment has been shown to activate this pathway, leading to increased Nrf2/HO-1 signaling, which enhances the cellular antioxidant capacity. nih.govresearchgate.net This upregulation of the endogenous antioxidant system is a critical component of this compound's protective effects. nih.gov

Table 1: Effect of this compound on Oxidative Stress Markers and Antioxidant Enzymes

Biomarker Effect of this compound Treatment Signaling Pathway
Malondialdehyde (MDA) Decreased N/A
Superoxide Dismutase (SOD) Increased Nrf2/Keap1
Catalase (CAT) Increased Nrf2/Keap1
Glutathione Peroxidase (GPx) Increased Nrf2/Keap1
Nrf2/HO-1 Increased Nrf2/Keap1

Regulatory Roles of this compound in Lipid Metabolism

This compound plays a crucial role in modulating lipid metabolism, primarily by preventing the excessive accumulation of lipids in the liver. nih.gov Its multifaceted mechanism involves the inhibition of lipid synthesis (lipogenesis) and the promotion of lipid breakdown (lipolysis) and fatty acid oxidation. nih.govresearchgate.net These regulatory actions are orchestrated through the modulation of key signaling pathways and transcription factors that govern lipid homeostasis. nih.gov

This compound has been shown to effectively inhibit the accumulation of lipids within liver cells (hepatocytes). researchgate.net In experimental models using HepG2 cells, this compound significantly counteracted fatty acid-induced intracellular lipid buildup in a dose-dependent manner. nih.govresearchgate.net Studies in mice have corroborated these findings, demonstrating that oral administration of this compound leads to a decrease in total lipids, triglycerides, and cholesterol content in the liver. researchgate.netnih.gov This hepatoprotective effect stems from a dual action: suppressing the pathways that create new fats and enhancing the pathways that break them down. nih.gov

The synthesis of new fatty acids, or lipogenesis, is a tightly regulated process. This compound intervenes in this process by targeting key transcriptional regulators. It has been found to decrease the nuclear translocation of sterol regulatory element-binding protein 1 (SREBP-1) and carbohydrate-responsive element-binding protein (ChREBP). nih.gov These two transcription factors are pivotal in activating genes responsible for lipogenesis, including fatty acid synthase (FAS). nih.gov By reducing their presence in the nucleus, this compound effectively downregulates the expression of these lipogenic enzymes. nih.gov Furthermore, this compound decreases the expression of CCAAT/enhancer-binding protein α (C/EBPα), another factor that regulates lipogenesis in the liver. nih.gov

In addition to curbing fat production, this compound actively promotes the breakdown of stored fats (lipolysis) and the burning of fatty acids for energy (fatty acid oxidation). nih.gov This is achieved by upregulating the expression of peroxisome proliferator-activated receptor α (PPARα) and its downstream target, carnitine palmitoyltransferase-1A (CPT1). nih.govresearchgate.net PPARα is a key transcription factor that governs fatty acid oxidation. nih.gov CPT1 is a critical enzyme that facilitates the transport of fatty acids into the mitochondria, where they are oxidized. nih.gov By increasing the expression of both PPARα and CPT1, this compound enhances the liver's capacity to break down and utilize fatty acids, thereby preventing their accumulation. nih.govresearchgate.net

The metabolic benefits of this compound on lipid metabolism are largely mediated by the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK acts as a master metabolic switch, and its activation signals a shift from energy storage to energy production. nih.gov this compound promotes the phosphorylation and thus activation of AMPK. nih.govresearchgate.net Activated AMPK then phosphorylates its downstream target, acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in lipogenesis. nih.gov Phosphorylation inactivates ACC, leading to a reduction in fatty acid synthesis. nih.gov The activation of AMPK by this compound is a central event that both inhibits lipogenesis and promotes fatty acid oxidation, thereby playing a pivotal role in reducing hepatic lipid accumulation. nih.gov

This compound exerts its influence on lipid metabolism by orchestrating changes in the expression of a network of critical genes. researchgate.net Its activation of the AMPK pathway and upregulation of PPARα lead to a cascade of transcriptional changes. nih.gov

Key regulatory effects include:

Downregulation of Lipogenic Transcription Factors: this compound significantly decreases the nuclear levels of SREBP-1 and ChREBP, which in turn suppresses the transcription of their target genes like fatty acid synthase (FAS). nih.gov

Upregulation of Lipolytic Transcription Factors: It increases the protein expression of PPARα, which promotes the transcription of genes involved in fatty acid oxidation, such as CPT1 and Fatty acid binding protein 4 (FABP4). nih.gov

This transcriptional reprogramming shifts the liver's metabolic balance away from lipid storage and towards lipid utilization. nih.gov

Table 2: Regulatory Effects of this compound on Key Molecules in Lipid Metabolism

Molecule Type Function Effect of this compound
AMPK Protein Kinase Master metabolic regulator Phosphorylation (Activation)
ACC Enzyme Rate-limiting in lipogenesis Phosphorylation (Inhibition)
SREBP-1 Transcription Factor Promotes lipogenesis Decreased nuclear translocation
ChREBP Transcription Factor Promotes lipogenesis Decreased nuclear translocation
FAS Enzyme Fatty acid synthesis Decreased expression
C/EBPα Transcription Factor Regulates lipogenesis Decreased expression
PPARα Transcription Factor Promotes fatty acid oxidation Increased expression
CPT1 Enzyme Fatty acid transport for oxidation Increased expression

Anti-Metastatic and Antiproliferative Effects of this compound

This compound, a bioactive sesquiterpenoid derived from Curcuma longa, has demonstrated notable anti-metastatic and anti-inflammatory activities in preclinical research. nih.govresearchgate.net Its potential as an anticancer agent appears to be significantly linked to its ability to interfere with the critical steps of the metastatic cascade, particularly the adhesion of cancer cells to the vascular endothelium.

A pivotal step in cancer metastasis is the adhesion of circulating tumor cells to the endothelial lining of blood vessels, which facilitates their extravasation into distant tissues. Research has shown that this compound can effectively inhibit this process. nih.gov Studies conducted on human umbilical vein endothelial cells (HUVECs) revealed that this compound dose-dependently suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net VCAM-1 is a key adhesion molecule on the endothelial surface that facilitates the binding of tumor cells. nih.gov

By down-regulating VCAM-1, this compound significantly reduces the adhesion of various human oral cancer cell lines, including Hep-2, QLL-I, and SCC-15, to TNF-α-stimulated HUVECs. nih.gov The mechanism underlying this effect involves the inhibition of several upstream signaling molecules. This compound was found to block the translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus and prevent the phosphorylation of its inhibitor, IκBα. nih.govresearchgate.net Furthermore, it inhibits the phosphorylation of Akt and protein kinase C (PKC), which are also involved in the TNF-α-mediated regulation of VCAM-1. nih.govresearchgate.net

Cell LinesTreatmentKey Molecular EffectOutcome
Human Oral Cancer Cells (Hep-2, QLL-I, SCC-15) and HUVECsThis compound + TNF-αDown-regulation of VCAM-1 expression on HUVECsInhibited adhesion of cancer cells to endothelial cells
Molecular TargetEffect of this compoundDownstream Consequence
IKKα/βInhibition of phosphorylationPrevents activation of the NF-κB pathway
NF-κB (p65 subunit)Inhibition of phosphorylation and nuclear translocationSuppresses transcription of pro-proliferative and inflammatory genes
Akt and PKCInhibition of phosphorylationContributes to the down-regulation of VCAM-1

Cardioprotective Interventions by this compound in Experimental Models

This compound has been identified as a compound with significant cardioprotective properties, demonstrating efficacy in various experimental models of cardiac stress and injury. imrpress.comnih.gov Its therapeutic potential stems from its ability to counteract pathological processes such as hypertrophy, ischemia/reperfusion injury, and apoptosis in cardiac tissues. imrpress.comnih.govresearchgate.net

In rat models of cardiac hypertrophy induced by pressure overload from aortic stenosis, treatment with this compound has been shown to prevent the progression of left ventricular hypertrophy. imrpress.comimrpress.com The compound significantly inhibited alterations in hemodynamic functions and improved left ventricular function. imrpress.com Mechanistically, this compound mitigates cardiac hypertrophy by targeting oxidative stress and apoptosis. imrpress.comscialert.net It effectively restores the levels of depleted endogenous antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH), while reducing the levels of oxidative markers like malondialdehyde (MDA) and nitric oxide (NO). imrpress.comscialert.net Furthermore, this compound treatment leads to the downregulation of cardiac hypertrophy markers, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). imrpress.comresearchgate.net

ParameterEffect of Pressure OverloadEffect of this compound Treatment
Cardiac SOD and GSHDecreasedAugmented
Cardiac MDA and NOIncreasedDown-regulated
mRNA expressions of ANP, BNPUp-regulatedDown-regulated
mRNA expressions of Bax, Caspase-3Up-regulatedDown-regulated
mRNA expression of Bcl-2DiminishedAugmented

This compound confers significant protection against myocardial ischemia/reperfusion (I/R) injury. nih.gov In experimental rat models, administration of this compound attenuated I/R-induced cardiac damage, as evidenced by improvements in electrocardiographic, hemodynamic, and left ventricular function tests. nih.govnih.gov The protective mechanism involves the inhibition of oxido-nitrosative stress and a reduction in the release of inflammatory mediators such as TNF-α, interleukin-1β (IL-1β), and transforming growth factor-beta (TGF-β). nih.govnih.gov Additionally, this compound treatment was found to regulate proteins associated with endoplasmic reticulum stress, such as C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78), which are implicated in I/R-induced apoptosis. nih.govnih.gov

A key component of this compound's cardioprotective activity is its ability to modulate apoptotic signaling pathways within cardiac tissue. imrpress.comnih.gov Across models of both cardiac hypertrophy and I/R injury, this compound consistently demonstrates anti-apoptotic effects. researchgate.netnih.gov It achieves this by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. imrpress.com Specifically, this compound upregulates the expression of the anti-apoptotic protein Bcl-2 while simultaneously down-regulating the expression of the pro-apoptotic protein Bax. imrpress.comresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio prevents the activation of downstream executioner caspases. imrpress.com Research confirms that this compound effectively down-regulates the mRNA expression and activity of Caspase-3, a key enzyme in the apoptotic cascade, thereby reducing the number of apoptotic cells in cardiac tissue. imrpress.comnih.govnih.gov

Nephroprotective Potential of this compound in Diabetic Models

Bisacurone, a bioactive terpenoid found in turmeric (Curcuma longa L.), has demonstrated notable potential in protecting the kidneys in experimental models of diabetes. nih.govresearchgate.net Diabetic nephropathy, a severe complication of diabetes, is a leading cause of end-stage renal disease, and its pathogenesis is complex, involving metabolic, hemodynamic, and inflammatory factors. researchgate.netnih.gov Research indicates that bisacurone's nephroprotective effects stem from its ability to counteract several key pathological processes associated with diabetic kidney damage. nih.govresearchgate.net

In animal models of type 2 diabetes, bisacurone administration has been shown to mitigate the core features of diabetic nephropathy. nih.gov Treatment with bisacurone led to a reduction in hyperglycemia and helped prevent body weight loss, which are systemic issues that contribute to kidney damage. nih.govresearchgate.net At the renal level, it improved kidney function markers, such as blood urea (B33335) nitrogen (BUN) and creatinine, and reduced urinary albumin excretion. latamjpharm.org Histological examination of kidney tissues from diabetic rats treated with bisacurone revealed a reduction in pathological abnormalities characteristic of diabetic nephropathy. nih.govresearchgate.net These findings suggest that bisacurone can interfere with the progression of kidney disease in a diabetic setting by addressing both systemic metabolic dysregulation and direct renal injury. nih.gov

A primary mechanism underlying bisacurone's nephroprotective action is its potent antioxidant and anti-inflammatory activity. nih.govlatamjpharm.org Diabetic nephropathy is strongly linked to increased oxidative stress and chronic inflammation in the kidneys. mdpi.com Bisacurone treatment has been found to effectively counter these processes. nih.gov It reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously boosting the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the kidneys of diabetic rats. nih.govresearchgate.netresearchgate.net

Furthermore, bisacurone modulates critical signaling pathways involved in inflammation and oxidative stress. nih.govresearchgate.net It activates the Nrf2/Keap1 signaling pathway, a master regulator of the antioxidant response. nih.gov Concurrently, it attenuates the pro-inflammatory NF-κB pathway, leading to a decrease in the expression of several inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (Cox2), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Bisacurone also influences apoptotic pathways by reducing the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while increasing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

ParameterEffect of Bisacurone Treatment in Diabetic Rat KidneysReference
Oxidative Stress Markers
Malondialdehyde (MDA)Decreased nih.govresearchgate.net
Superoxide Dismutase (SOD)Increased nih.govresearchgate.net
Catalase (CAT)Increased nih.govresearchgate.net
Glutathione Peroxidase (GPx)Increased nih.govresearchgate.net
Inflammatory Markers
NF-κB p65Decreased nih.govresearchgate.net
TNF-αDecreased nih.govresearchgate.net
IL-1βDecreased nih.govresearchgate.net
IL-6Decreased nih.govresearchgate.net
Signaling Pathways
Nrf2/Keap1Activated nih.govresearchgate.net

Contributions of this compound to Wound Healing and Tissue Regeneration

Bisacurone has shown significant promise in promoting the healing of wounds, particularly in complex cases such as burn injuries. nih.govscielo.br The process of wound repair is a highly regulated sequence of events involving hemostasis, inflammation, proliferation, and remodeling. mdpi.com Bisacurone appears to positively influence multiple stages of this cascade, primarily through its angiogenic, anti-inflammatory, and antioxidant properties. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical step in wound healing as it supplies necessary oxygen and nutrients to the regenerating tissue. nih.gov Studies using a bisacurone gel on experimental burn wounds demonstrated enhanced angiogenesis. nih.govresearchgate.net This was evidenced by increased expression of key growth factors, namely Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β). nih.govresearchgate.net VEGF is known to stimulate endothelial cell proliferation and migration, which are essential for creating new vascular networks. nih.gov

Collagen synthesis is fundamental to the proliferative and remodeling phases, providing structural integrity to the healing tissue. mdpi.com The effectiveness of bisacurone in this regard is indicated by significantly increased levels of hydroxyproline, a key amino acid component of collagen, in wound tissue. nih.gov This increase points to enhanced collagen deposition and stability, which contributes to improved tissue strength and wound closure. nih.gov TGF-β, which was upregulated by bisacurone, also plays a role in modulating collagen synthesis by fibroblasts. nih.govresearchgate.net

Growth Factor / MarkerEffect of Bisacurone Gel on Wound TissueRole in Wound HealingReference
VEGFIncreased ExpressionPromotes angiogenesis, endothelial cell migration nih.govresearchgate.net
TGF-βIncreased ExpressionFacilitates fibroblast migration, modulates collagen synthesis nih.govresearchgate.net
HydroxyprolineIncreased LevelsIndicates enhanced collagen synthesis and deposition nih.gov

While inflammation is a necessary initial phase of wound healing, prolonged or excessive inflammation can impede tissue regeneration. nih.gov Bisacurone exhibits potent anti-inflammatory effects that help modulate this phase. nih.gov In studies on burn wounds, topical application of bisacurone gel led to a significant reduction in pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, at the wound site. nih.gov By controlling the inflammatory response, bisacurone helps create a more favorable environment for healing to proceed. nih.gov

Hepatoprotective Effects of this compound in Experimental Liver Injury

Bisacurone has demonstrated protective effects against various forms of liver injury in experimental settings. jst.go.jpresearchgate.net Its hepatoprotective activity is attributed to its ability to mitigate lipid accumulation, oxidative stress, and inflammation, which are common pathways in liver pathology. nih.govresearchgate.net

In models of non-alcoholic fatty liver disease (NAFLD), bisacurone has been shown to prevent the accumulation of lipids in the liver. nih.govijper.org It achieves this by modulating key regulators of lipid metabolism. Specifically, bisacurone activates the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK activation leads to the downstream inhibition of lipogenesis (fat synthesis) by decreasing the nuclear translocation of transcription factors like SREBP-1 and ChREBP, and reducing the expression of enzymes such as fatty acid synthase (FAS). nih.gov Concurrently, it appears to promote lipolysis (fat breakdown) by increasing the expression of PPARα. nih.gov

Prevention of Alcohol-Induced Hepatic Injury

This compound, a bisabolane-type sesquiterpene found in turmeric (Curcuma longa), has demonstrated significant potential in preventing alcohol-induced liver damage. jst.go.jp Research has shown that bisacurone has a cytoprotective effect on hepatocytes exposed to ethanol (B145695). jst.go.jp In a comparative study, bisacurone exhibited a more potent preventive effect against ethanol-induced hepatocyte injury than curcumin and ar-turmerone (B1667624), two other well-known compounds from turmeric. jst.go.jp Notably, bisacurone was effective at a lower concentration (1 µM) compared to the other compounds. jst.go.jp

A standardized turmeric extract rich in bisacurone, known as Turcuron, has been investigated for its hepatoprotective effects in animal models of alcohol-induced liver injury. phcog.comphcog.com In rats subjected to chronic alcohol administration, treatment with this bisacurone-rich extract helped restore the normal liver architecture. phcog.comphcog.com Furthermore, it was observed that the extract could reduce blood alcohol and acetaldehyde (B116499) levels in a hangover model, suggesting an effect on alcohol metabolism. phcog.comphcog.com The study highlighted that the hepatoprotective effects were attributable to the high content of bisacurone in the extract. phcog.comphcog.com

The protective mechanism of bisacurone in alcohol-induced hepatic injury involves the modulation of alcohol metabolism. Specifically, the bisacurone-rich extract was found to significantly increase the activity of aldehyde dehydrogenase (ALDH) in the liver. phcog.comphcog.com ALDH is a crucial enzyme responsible for detoxifying acetaldehyde, a toxic metabolite of alcohol that contributes to liver damage and hangover symptoms. jst.go.jp By enhancing ALDH activity, bisacurone helps to clear acetaldehyde more efficiently, thereby mitigating its damaging effects on the liver. phcog.comphcog.com

The following table summarizes the comparative cytoprotective activity of this compound against other turmeric compounds in preventing ethanol-induced hepatocyte injury.

CompoundConcentrationCytoprotective Effect against Ethanol-Induced Injury
This compound 1 µMEffective
6 µMComparable to other compounds
Curcumin 1 µMNot specified as effective
6 µMComparable to other compounds
ar-Turmerone 1 µMNot specified as effective
6 µMComparable to other compounds

Suppression of Hepatic Oxidation and Inflammation in Liver Protection

A key mechanism through which this compound exerts its hepatoprotective effects is by suppressing oxidative stress and inflammation, both of which are central to the pathology of alcohol-induced liver disease. phcog.com Chronic alcohol consumption leads to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent inflammation and liver damage. researchgate.net

Studies have shown that a bisacurone-rich turmeric extract can markedly inhibit nitric oxide (NO) production and xanthine (B1682287) dehydrogenase activity in vitro. phcog.comphcog.com In animal models of alcohol-induced liver injury, this extract restored the levels of antioxidant enzymes. phcog.com Specifically, it increased the activity of hepatic peroxidase and the levels of glutathione (GSH), while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. phcog.com

Furthermore, bisacurone has been shown to reduce the expression of inflammatory proteins in the liver. phcog.comphcog.com It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov The anti-inflammatory action of bisacurone is mediated, at least in part, through the inhibition of the NF-κB pathway. researchgate.netnih.gov Research has demonstrated that bisacurone can inhibit the phosphorylation of IKKα/β and the NF-κB p65 subunit, which are critical steps in the activation of this pro-inflammatory signaling pathway. nih.gov

The molecular mechanism underlying the hepatoprotective effects of bisacurone also involves the modulation of lipid metabolism, which is often dysregulated in alcoholic liver disease. Bisacurone has been found to suppress hepatic lipid accumulation by inhibiting lipogenesis and promoting lipolysis. nih.govnih.gov This is achieved through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.govnih.gov Simultaneously, it promotes fatty acid oxidation by upregulating the expression of peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase-1A (CPT1A). nih.govnih.gov

The table below summarizes the key molecular targets of this compound in the suppression of hepatic oxidation and inflammation.

Molecular TargetEffect of this compoundConsequence
Nitric Oxide (NO) Production InhibitionReduction of oxidative stress
Xanthine Dehydrogenase Activity InhibitionReduction of oxidative stress
Hepatic Peroxidase Activity IncreasedEnhanced antioxidant defense
Glutathione (GSH) Levels IncreasedEnhanced antioxidant defense
Malondialdehyde (MDA) Levels DecreasedReduction of lipid peroxidation
NF-κB Pathway InhibitionDecreased production of pro-inflammatory cytokines
AMPK Pathway ActivationInhibition of lipogenesis and promotion of lipolysis
PPARα Expression UpregulationPromotion of fatty acid oxidation

Structure Activity Relationship Studies and Molecular Interactions of Bisacurone a

Identification of Key Pharmacophores for Biological Activity

A pharmacophore is the spatial arrangement of features in a molecule that is essential for its biological activity. nih.gov For Bisacurone (B1257353) A, a bisabolane-type sesquiterpenoid, its key pharmacophoric features are believed to be centered around its core structure and functional groups. nih.gov

Ligand-Target Interaction Profiling and Binding Modalities

Molecular docking studies have been employed to understand the binding of Bisacurone A to various protein targets. nih.govsemanticscholar.org These computational methods help predict the binding affinity and interaction patterns between a ligand and a protein.

One area of focus has been its anti-inflammatory effects. nih.gov Research has shown that this compound can inhibit the production of pro-inflammatory cytokines. nih.gov Molecular docking simulations have been used to visualize how this compound fits into the binding sites of key inflammatory pathway proteins. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway by blocking the phosphorylation of IκBα and the translocation of the p65 subunit into the nucleus. nih.govnih.gov It also inhibits the phosphorylation of Akt and protein kinase C (PKC), which are involved in the regulation of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govchemfaces.com

In the context of COVID-19 research, molecular docking studies screened various phytoconstituents, including Bisacurone, against viral proteins like the main protease (Mpro). biointerfaceresearch.comformosapublisher.org These studies provide insights into potential antiviral applications by identifying key hydrogen bond interactions with amino acid residues in the active site of the protease. biointerfaceresearch.comresearchgate.net

Comparative Analysis of this compound with Analogues and Derivatives

Comparing the biological activity of this compound with its analogues and other non-curcuminoids helps to elucidate the structure-activity relationship (SAR). researchgate.net Turmeric contains a variety of bioactive compounds, and comparing their effects provides valuable information. semanticscholar.orgnih.gov

For example, other non-curcuminoids like turmerones, elemene, and germacrone (B1671451) also exhibit significant biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov The structural differences between these compounds, such as the type of carbon skeleton and the nature and position of functional groups, lead to variations in their biological profiles.

Simplified synthetic analogues of related compounds like curcumin (B1669340) have been developed to improve stability and bioavailability. mdpi.com These studies often reveal that modifications to the core structure can significantly impact activity. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings of curcuminoids are known to be critical for their activity, and similar principles can be expected to apply to the derivatives of other turmeric compounds.

The table below presents a comparative overview of this compound and related compounds from turmeric.

Compound NameChemical ClassKey Biological Activities Noted in Research
This compound SesquiterpenoidAnti-inflammatory, Antioxidant, Anti-metastatic wikipedia.orgnih.gov
ar-Turmerone (B1667624) SesquiterpenoidAnticancer, Immunomodulatory nih.gov
β-Elemene SesquiterpenoidAnticancer mdpi.comresearchgate.net
Germacrone SesquiterpenoidAnti-inflammatory, Anticancer nih.govresearchgate.net
Curcumin DiarylheptanoidAntioxidant, Anti-inflammatory, Antitumor mdpi.com

Analytical and Quantification Methodologies for Bisacurone a

Chromatographic Techniques for Bisacurone (B1257353) A Detection and Separation

Chromatography is a cornerstone for the analysis of Bisacurone A, enabling its separation from a complex mixture of other phytochemicals present in turmeric, such as curcuminoids and other sesquiterpenoids.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used method for the simultaneous determination of this compound and other bioactive compounds in turmeric. seoultech.ac.kr This technique offers robust and reliable quantification. A validated HPLC-DAD method has been established for the analysis of this compound alongside ar-turmerone (B1667624) and three major curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin). seoultech.ac.kr The method's validation is typically performed following guidelines from regulatory bodies like the AOAC International to ensure specificity, linearity, accuracy, and precision. seoultech.ac.kr HPLC analysis is also a critical component of more advanced quantification methods, such as the relative molar sensitivity approach, where it is coupled with UV detection. nih.govcabidigitallibrary.org

ParameterHPLC-DAD Conditions for this compound AnalysisReference
Compound Group Sesquiterpenoids and Curcuminoids seoultech.ac.kr
Analytes ar-turmerone, This compound , bisdemethoxycurcumin, demethoxycurcumin, curcumin (B1669340) seoultech.ac.kr
Validation Performed according to AOAC guidelines for specificity, linearity, accuracy, and precision. seoultech.ac.kr

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying this compound. Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with electrospray ionization (ESI) tandem mass spectrometry (UHPLC-ESI-MS/MS) have been developed for the simultaneous analysis of this compound and curcuminoids in various turmeric products. seoultech.ac.krnih.govjst.go.jp This approach is particularly valuable for analyzing products with diverse physical forms, such as high-viscosity liquids, granular powders, tablets, and solutions. nih.govjst.go.jp

The use of LC-MS/MS has revealed significant variations in this compound content among different commercial turmeric products. nih.govjst.go.jp For instance, in one study, a high-viscosity liquid turmeric product was found to contain a substantially higher amount of this compound (9.48 g/100 g) compared to other forms. nih.govjst.go.jp This highlights the importance of precise analytical methods for quality control and standardization of turmeric-based products. nih.gov The validation of these methods confirms their suitability for the quality assessment of turmeric, offering a valuable tool for the food industry. seoultech.ac.kr

ParameterLC-MS/MS Conditions for this compound AnalysisReference
Technique HPLC-ESI-MS/MS or UHPLC-ESI-MS/MS seoultech.ac.krnih.govjst.go.jp
Analytes Quantified This compound , curcumin, demethoxycurcumin, bisdemethoxycurcumin nih.govjst.go.jp
Sample Matrices High-viscosity liquid, granular powder, tablet, and solution turmeric products nih.govjst.go.jp
Key Finding Content of this compound differs greatly among various turmeric products. nih.govjst.go.jp

Spectroscopic Methods for Quantitative Analysis of this compound

Spectroscopic techniques, particularly Nuclear Magnetic Resonance, play a crucial role in the quantitative analysis of this compound, often by complementing chromatographic methods to ensure higher accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification

Quantitative Nuclear Magnetic Resonance (qNMR), specifically ¹H-qNMR, serves as a primary method for the accurate determination of compound purity, which is essential for creating reliable analytical standards. nih.govresearchgate.net In the context of this compound quantification, ¹H-qNMR is not typically used for direct measurement in complex mixtures but is integral to advanced methods like the Relative Molar Sensitivity (RMS) approach. nih.govcabidigitallibrary.orgresearchgate.net It is used to precisely determine the purity of the this compound standard and the internal reference standard. researchgate.netresearchgate.netplos.org This allows for the correction of quantitative data obtained from HPLC, thereby ensuring metrological traceability and higher accuracy without the need for an identical certified reference material for every analysis. plos.org

Advanced Quantitative Approaches for this compound Assessment

To overcome challenges such as the difficulty in obtaining certified reference materials for every analyte, advanced methodologies have been developed for the quantification of this compound.

Relative Molar Sensitivity Methods in Complex Matrices

A novel and sophisticated method for quantifying this compound utilizes the principle of Relative Molar Sensitivity (RMS). nih.govcabidigitallibrary.orgresearchgate.net This approach combines HPLC with UV detection and ¹H-NMR spectroscopy. nih.gov It enables the quantification of analytes like this compound for which standard materials are difficult to obtain. nih.govcabidigitallibrary.org

The method involves calculating the RMS of this compound relative to a readily available internal standard, such as 4-hydroxybenzoic acid ethyl ester (HBE). nih.govcabidigitallibrary.org The RMS is determined by analyzing a mixture of the analyte (this compound) and the internal standard (HBE) using both ¹H-qNMR and HPLC-UV. researchgate.net The molar ratio obtained from ¹H-qNMR is used to correct the response ratio (e.g., peak area) from the HPLC analysis. researchgate.net For this compound, the RMS value when using HBE as an internal standard was calculated to be 1.66. nih.govcabidigitallibrary.orgresearchgate.net

This RMS method has been successfully applied to the quality control of food products containing turmeric and validated through a collaborative study involving multiple laboratories. nih.govcabidigitallibrary.org The results demonstrated high precision, with repeatable relative standard deviation (RSDr) ranging from 0.7% to 1.7% and reproducible relative standard deviation (RSDR) between 2.0% and 7.3%. nih.govcabidigitallibrary.orgresearchgate.net Furthermore, a strong correlation was found between the concentrations of this compound quantified by the RMS method and those determined by the conventional absolute calibration curve method across various beverage products. nih.govcabidigitallibrary.org

ParameterFindings of the Relative Molar Sensitivity (RMS) MethodReference
Methodology Combination of HPLC-UV and ¹H-NMR nih.govcabidigitallibrary.orgresearchgate.net
Internal Standard 4-hydroxybenzoic acid ethyl ester (HBE) nih.govcabidigitallibrary.orgresearchgate.net
Calculated RMS for this compound 1.66 nih.govcabidigitallibrary.orgresearchgate.net
Intra-laboratory Precision (RSDr) 0.7% to 1.7% nih.govcabidigitallibrary.orgresearchgate.net
Inter-laboratory Precision (RSDR) 2.0% to 7.3% nih.govcabidigitallibrary.orgresearchgate.net
Application Quality control for food and beverage products containing turmeric. nih.govcabidigitallibrary.org

Method Validation and Reproducibility in Research Settings

The validation of analytical methods is a critical process in research to ensure the reliability, consistency, and accuracy of quantification data for this compound. In scientific settings, methodologies are rigorously assessed according to established guidelines, such as those from the Association of Official Analytical Chemists (AOAC) and the International Council on Harmonisation (ICH). This ensures that the chosen technique is suitable for its intended purpose and that the results are reproducible.

For the simultaneous analysis of this compound and other bioactive compounds like curcuminoids and sesquiterpenoids in turmeric, methods such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have been developed and validated. Another novel approach involves a combination of HPLC with UV detection and Proton Nuclear Magnetic Resonance (¹H-NMR) to determine relative molar sensitivity, which is particularly useful when standard reference materials are difficult to obtain.

Validation of these methods involves evaluating several key performance characteristics:

Specificity : The method's ability to accurately measure this compound without interference from other compounds present in the sample matrix is paramount. In HPLC analysis, this is confirmed by comparing the chromatograms of standard compounds with the sample, ensuring that peaks are well-resolved.

Linearity : This parameter establishes a proportional relationship between the concentration of this compound and the analytical signal over a given range. For a UHPLC-MS/MS method, excellent linearity was demonstrated with an average coefficient of determination (r²) between 0.9996 and 0.9999.

Sensitivity : The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of this compound that can be reliably detected and quantified, respectively. A validated UHPLC-MS/MS method determined the LOD for this compound to be 0.17–0.45 µg/L and the LOQ to be 0.51–1.36 µg/L.

Accuracy and Precision : Accuracy is assessed by recovery studies, while precision measures the closeness of repeated measurements. Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Reproducibility is a key indicator of a method's robustness and is often assessed through collaborative studies involving multiple laboratories. A study quantifying this compound using an HPLC-UV-based method was conducted by four different laboratories on beverage and tablet products. The results demonstrated good reproducibility, further establishing the method's reliability for quality control purposes.

The following tables summarize the validation and reproducibility findings from research settings.

Method Validation Parameters for this compound Analysis

ParameterAnalytical TechniqueResult
Linearity (r²)UHPLC-MS/MS0.9996–0.9999
Limit of Detection (LOD)UHPLC-MS/MS0.17–0.45 µg/L
Limit of Quantification (LOQ)UHPLC-MS/MS0.51–1.36 µg/L

Inter-Laboratory Reproducibility for this compound Quantification

ParameterValue Range
Repeatable Relative Standard Deviation (RSDr) (Intra-laboratory)0.7% to 1.7%
Reproducible Relative Standard Deviation (RSDR) (Inter-laboratory)2.0% to 7.3%

Future Directions and Identified Research Gaps for Bisacurone a

Emerging Research Areas in Bisacurone (B1257353) A Investigation

While initial research has highlighted the anti-inflammatory and antioxidant properties of Bisacurone A, several exciting and novel areas of investigation are beginning to emerge. researchgate.netirjmets.com Current studies are expanding its therapeutic potential beyond these initial findings.

One of the most promising new frontiers is its role in cardioprotection . Recent studies have demonstrated that this compound can protect against myocardial ischemia/reperfusion injury. nih.gov This is achieved by upregulating the expression of Bcl-2, an anti-apoptotic protein, and downregulating pro-apoptotic proteins like Bax and Caspase. nih.gov Furthermore, it mitigates oxidative stress, a key contributor to heart damage. nih.gov Another study has shown its potential in protecting against diabetic cardiomyopathy through the downregulation of inflammatory pathways and apoptotic markers. nih.gov

Another significant emerging area is its application in wound healing . A 2023 study highlighted that a this compound gel accelerated the healing of burn wounds in animal models. nih.gov The mechanism involves the inhibition of inflammatory cytokines and oxidative stress, which in turn promotes angiogenesis, fibroblast proliferation, and endothelial cell migration. nih.gov

Furthermore, the neuroprotective effects of this compound are gaining attention. irjmets.com Research has indicated its ability to combat free radicals and modulate signaling pathways like Nrf2/HO-1 in the context of diabetic nephropathy, which shares common pathways with neurodegenerative diseases. irjmets.com The compound's ability to mitigate neuroinflammation is a key area of interest. researchgate.net

The potential of this compound in managing metabolic disorders is also a significant area of new research. Studies have shown its ability to improve hepatic lipid metabolism and reduce serum cholesterol and triglyceride levels. nih.govresearchgate.net

Finally, research into This compound derivatives is an emerging field. By synthesizing new analogs of this compound, researchers aim to enhance its biological activities and explore new therapeutic applications. biointerfaceresearch.commdpi.comderpharmachemica.com

Methodological Advancements Required for Comprehensive Analysis

To fully elucidate the therapeutic potential and mechanisms of action of this compound, several methodological advancements are necessary.

Advanced Analytical Techniques: While methods like HPLC are used, more sensitive and comprehensive techniques are needed for accurate quantification and characterization of this compound and its metabolites in complex biological matrices. phcog.comresearchgate.net The development of validated high-performance thin-layer chromatography (HPTLC) and ultra-high-performance liquid chromatography (UHPLC) methods, coupled with mass spectrometry (LC-MS), will be crucial for detailed pharmacokinetic and pharmacodynamic studies. researchgate.netnih.gov

Standardized Extraction and Isolation Procedures: There is a need to develop and standardize efficient methods for the extraction and isolation of this compound from its natural source, Curcuma longa (turmeric). researchgate.netsemanticscholar.org This will ensure a consistent and high-purity supply of the compound for research purposes.

High-Throughput Screening Platforms: The development of high-throughput screening assays will be instrumental in rapidly evaluating the biological activities of a wide range of this compound derivatives. mdpi.com This will accelerate the drug discovery process and help identify lead compounds with enhanced efficacy.

In Vivo Imaging Techniques: Advanced in vivo imaging techniques could provide real-time visualization of the biodistribution and target engagement of this compound. This would offer invaluable insights into its mechanism of action at the whole-organism level.

Unexplored Biological Activities and Mechanistic Pathways

Despite the growing body of research, many of the biological activities and underlying mechanistic pathways of this compound remain to be fully explored.

Anti-cancer Potential: While some non-curcuminoids from turmeric have been studied for their anticancer properties, the specific role of this compound in cancer therapy is an area ripe for investigation. semanticscholar.orgmdpi.com Future research should focus on its effects on different cancer cell lines, its ability to induce apoptosis and cell cycle arrest, and its potential to inhibit metastasis. researchgate.net Investigating its impact on key signaling pathways involved in cancer progression, such as the MAPK pathway, is crucial. biocrick.com

Immunomodulatory Effects: The anti-inflammatory properties of this compound suggest a potential role in modulating the immune system. researchgate.net However, its specific effects on different immune cell populations (e.g., T-cells, B-cells, macrophages) and the production of a broader range of cytokines are yet to be determined. researchgate.netnih.gov

Gut Microbiota Interactions: The influence of this compound on the composition and function of the gut microbiota is a completely unexplored area. Given the emerging understanding of the gut-brain and gut-heart axes, investigating how this compound interacts with and is metabolized by gut bacteria could reveal novel mechanisms for its therapeutic effects. crgjournals.com

Specific Molecular Targets: While studies have implicated pathways like NF-κB and Nrf2/HO-1, the direct molecular targets of this compound are largely unknown. irjmets.comnih.gov Identifying the specific proteins and enzymes that this compound binds to will be critical for a complete understanding of its mechanism of action. For instance, it is known to inhibit the phosphorylation of IKKα/β and the NF-κB p65 subunit. nih.gov It also down-regulates the expression of vascular cell adhesion molecule-1 (VCAM-1). researchgate.net

Integration of Omics Approaches in this compound Research

The integration of multi-omics technologies offers a powerful approach to gain a holistic and systems-level understanding of the biological effects of this compound. azolifesciences.comfrontiersin.org

Genomics and Transcriptomics: These approaches can be used to identify the genes and gene networks that are modulated by this compound treatment. frontiersin.org This can provide a comprehensive view of the cellular pathways affected by the compound and help in identifying novel therapeutic targets.

Proteomics: Proteomic analysis can reveal changes in the protein expression profile of cells or tissues in response to this compound. azolifesciences.com This can help in identifying the specific proteins that are involved in its therapeutic effects and can also be used to discover potential biomarkers for treatment response. azolifesciences.com

Metabolomics: By analyzing the changes in the metabolome, researchers can understand how this compound affects cellular metabolism. azolifesciences.com This is particularly relevant for investigating its effects on metabolic disorders and for understanding its biotransformation in the body.

Integrated Multi-Omics Analysis: The true power of omics lies in the integration of data from different platforms. nih.govresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of the biological systems affected by this compound. frontiersin.org This integrated approach will be essential for uncovering the complex interplay of molecular events that underlie its therapeutic activities and for moving towards a more personalized application of this promising natural compound.

Q & A

Q. What molecular mechanisms underlie Bisacurone A’s anti-inflammatory effects, and how can these be experimentally validated?

this compound inhibits pro-inflammatory pathways by targeting IKKα/β phosphorylation and NF-κB p65 subunit activation, as demonstrated in high-fat diet (HFD)-fed mice. Methodologically, researchers should employ Western blotting to assess phosphorylation levels of these proteins, paired with cytokine profiling (e.g., TNF-α, IL-6) via ELISA. In vitro models, such as LPS-stimulated macrophages, can validate dose-dependent NF-κB inhibition .

Q. What in vivo models are appropriate for studying this compound’s hypolipidemic effects?

HFD-induced hyperlipidemic murine models are widely used. Key parameters include serum cholesterol, triglycerides, liver weight, and histopathological analysis of hepatic steatosis. A two-week oral administration protocol (e.g., 10–50 mg/kg/day) effectively reduces lipid levels while monitoring blood viscosity changes .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

Use a tiered approach:

  • In vitro : Test a broad concentration range (0.1–100 μM) in cell lines (e.g., HepG2 for hepatotoxicity).
  • In vivo : Start with sub-therapeutic doses (1–5 mg/kg) and escalate based on pharmacokinetic data. Monitor organ weight, serum ALT/AST, and inflammatory markers .

Advanced Research Questions

Q. How can contradictions in this compound’s effects on MAPK pathways be resolved?

While this compound inhibits NF-κB, it shows no significant impact on p38, JNK, or ERK pathways in HFD mice . To reconcile conflicting data, researchers should:

  • Replicate studies using standardized models (e.g., primary cells vs. immortalized lines).
  • Conduct phosphoproteomic screens to identify context-dependent signaling crosstalk.
  • Compare results across species (e.g., murine vs. humanized models) to assess translational relevance .

Q. What methodologies optimize this compound’s bioavailability for pharmacokinetic studies?

Strategies include:

  • Nanoformulation : Encapsulation in lipid-based nanoparticles to enhance solubility.
  • Co-administration : Use of piperine (a bioenhancer) to inhibit metabolic degradation.
  • Tracer techniques : Radiolabeled this compound (e.g., ^14C) for tracking absorption/distribution in vivo .

Q. How can researchers investigate this compound’s anti-metastatic activity in heterogeneous cancer models?

Employ 3D tumor spheroids or patient-derived xenografts (PDX) to mimic tumor microenvironments. Key endpoints:

  • Invasion assays (Boyden chamber).
  • Epithelial-mesenchymal transition (EMT) marker analysis (e.g., E-cadherin, vimentin).
  • Transcriptomic profiling (RNA-seq) to identify downstream targets like MMPs or Akt/PKC pathways .

Methodological Frameworks

  • PICOT Application : Structure studies using Population (e.g., HFD mice), Intervention (this compound dose), Comparison (vehicle control), Outcome (serum lipids), and Time (2–8 weeks) .
  • Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate findings, followed by meta-regression to identify variables (e.g., dosage, model specificity) driving discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.